molecular formula C16H16O5 B1265034 (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol

(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol

Cat. No. B1265034
M. Wt: 288.29 g/mol
InChI Key: YZBBUYKPTHDZHF-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol is the diastereomer of 7,2'-dihydroxy-4'-methoxyisoflavanol that has 3R,4R-configuration. It is a (3R)-7,2'-dihydroxy-4'-methoxyisoflavanol and a member of (3R,4R)-4,2'-dihydroxyisoflavans.

Scientific Research Applications

Antibacterial Activities

Isoflavonoids, including compounds structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been studied for their antibacterial properties. A study on isoflavonoids from the roots of Erythrina zeyheri, which includes structurally similar compounds, revealed antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) by determining minimum inhibitory concentrations (Tanaka et al., 2003).

Antioxidant Abilities

Compounds similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol have been isolated from the roots of Indigofera stachyodes. These compounds, including flavonoids, were screened for their antioxidant abilities to scavenge DPPH and ABTS+. Some of these compounds exhibited remarkable scavenging activity (Lou et al., 2022).

Cytotoxic Activities

In a study on the constituents of Mexican propolis, new flavonoids structurally related to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol were isolated. These compounds showed in vitro preferential cytotoxicity against a PANC-1 human pancreatic cancer cell line, indicating potential for cancer research applications (Li et al., 2010).

Allelopathic Mechanisms

Isoflavonoids, with structural similarities to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, have been identified in the root exudate of the legume Desmodium uncinatum. These compounds showed potential allelopathic mechanisms to prevent parasitism by the parasitic weed Striga hermonthica, suggesting their significance in ecological interactions and agricultural applications (Tsanuo et al., 2003).

Antifungal Properties

In the study of antifungal flavonoids from Hildegardia barteri, a new isoflavan, structurally similar to (3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol, demonstrated antifungal activity. This highlights the potential of such compounds in developing antifungal agents (Meragelman et al., 2005).

properties

Product Name

(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(3R,4R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol

InChI

InChI=1S/C16H16O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,16-19H,8H2,1H3/t13-,16-/m0/s1

InChI Key

YZBBUYKPTHDZHF-BBRMVZONSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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